Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Mechanism of Action
Mode of Action
It is presumed that the compound may interact with its targets, potentially altering their function and leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it could influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various biological processes, including vasodilation, immune response, and neurotransmission.
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
If it does interact with nitric oxide synthase, it could potentially influence the production of nitric oxide, thereby affecting the processes regulated by this signaling molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of ethyl 4-hydroxy piperidine-1-carboxylate with pyridin-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Another piperidine derivative with a pyrazinyl group instead of a pyridinyl group.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: A similar compound with an amino group instead of an oxy group.
Icaridin: A piperidine derivative used as an insect repellent.
Properties
IUPAC Name |
ethyl 4-pyridin-2-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-17-13(16)15-9-6-11(7-10-15)18-12-5-3-4-8-14-12/h3-5,8,11H,2,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWJGKKRQTZOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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